5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
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Description
5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C10H7N5O6 and its molecular weight is 293.19 g/mol. The purity is usually 95%.
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Biological Activity
5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione, also known as a nitro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is C9H8N4O5 with a molecular weight of 240.18 g/mol. The structure incorporates a nitrophenyl group and hydrazine moiety, which are key to its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H8N4O5 |
Molecular Weight | 240.18 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting cell proliferation.
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. Research indicates that it may target enzymes critical for cancer cell survival.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes and proteins essential for the viral life cycle.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial strains. For example:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL.
- Escherichia coli : MIC values were determined to be 64 µg/mL.
These findings indicate that the compound has potential as a therapeutic agent for treating bacterial infections.
Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated:
- Cell Line Sensitivity : The compound showed significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells with IC50 values of 10 µM and 15 µM respectively.
- Mechanism Exploration : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.
Antiviral Activity
Research into the antiviral properties of this compound has shown promise against HIV. A recent study highlighted:
- Inhibition of Reverse Transcriptase : The compound demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, indicating a dual-action mechanism that could be effective in combating drug-resistant strains.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapy. -
Case Study on Cancer Treatment :
In a preclinical model using xenograft tumors, administration of the compound resulted in tumor size reduction by approximately 50% after four weeks of treatment.
Properties
Molecular Formula |
C10H7N5O6 |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N5O6/c16-6-2-1-4(15(20)21)3-5(6)13-14-7-8(17)11-10(19)12-9(7)18/h1-3,16H,(H3,11,12,17,18,19) |
InChI Key |
CSYRWZZMGWWSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.